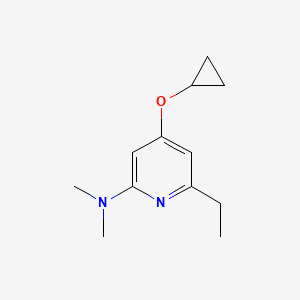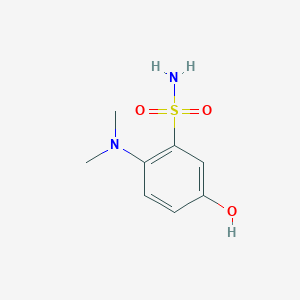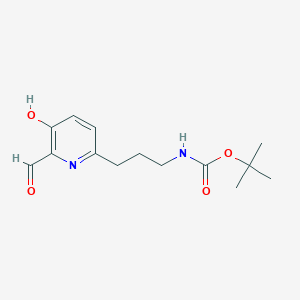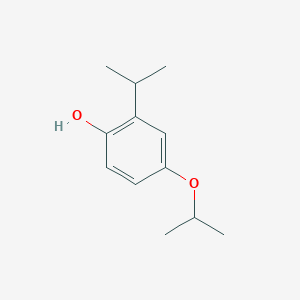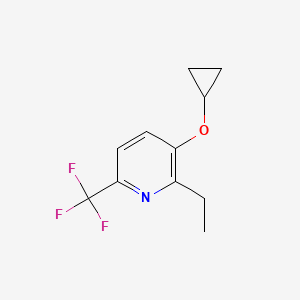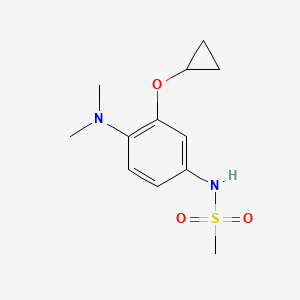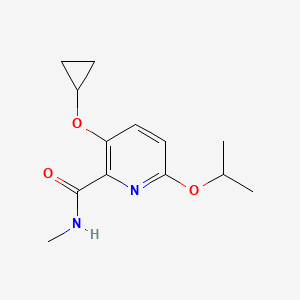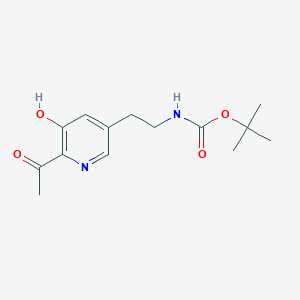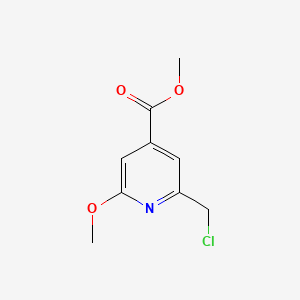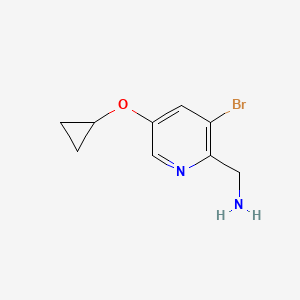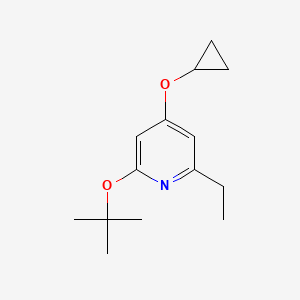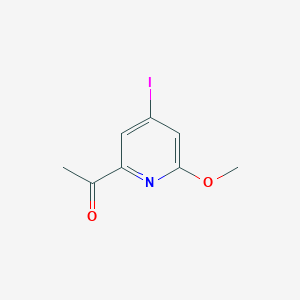
Methyl 4-(acetylamino)-6-(chlorosulfonyl)pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(acetylamino)-6-(chlorosulfonyl)pyridine-2-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of multiple functional groups, including an acetylamino group, a chlorosulfonyl group, and a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(acetylamino)-6-(chlorosulfonyl)pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Nitration: The nitration of pyridine to introduce a nitro group at the desired position.
Reduction: Reduction of the nitro group to an amino group.
Acetylation: Acetylation of the amino group to form the acetylamino derivative.
Chlorosulfonation: Introduction of the chlorosulfonyl group using chlorosulfonic acid.
Esterification: Esterification of the carboxylic acid group to form the final methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate each step of the synthesis.
化学反応の分析
Types of Reactions
Methyl 4-(acetylamino)-6-(chlorosulfonyl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Reduction Reactions: The acetylamino group can be reduced to an amino group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can be used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products
Substitution: Formation of sulfonamide or sulfonate derivatives.
Reduction: Formation of the corresponding amino derivative.
Hydrolysis: Formation of the carboxylic acid derivative.
科学的研究の応用
Methyl 4-(acetylamino)-6-(chlorosulfonyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-(acetylamino)-6-(chlorosulfonyl)pyridine-2-carboxylate depends on its interaction with specific molecular targets. The compound’s functional groups allow it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The exact pathways involved can vary based on the specific application and target.
類似化合物との比較
Similar Compounds
- Methyl 4-amino-6-(chlorosulfonyl)pyridine-2-carboxylate
- Methyl 4-(acetylamino)-6-(methylsulfonyl)pyridine-2-carboxylate
- Methyl 4-(acetylamino)-6-(fluorosulfonyl)pyridine-2-carboxylate
Uniqueness
Methyl 4-(acetylamino)-6-(chlorosulfonyl)pyridine-2-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity compared to other sulfonyl derivatives. This makes it particularly useful in specific synthetic applications where selective reactivity is required.
特性
分子式 |
C9H9ClN2O5S |
|---|---|
分子量 |
292.70 g/mol |
IUPAC名 |
methyl 4-acetamido-6-chlorosulfonylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H9ClN2O5S/c1-5(13)11-6-3-7(9(14)17-2)12-8(4-6)18(10,15)16/h3-4H,1-2H3,(H,11,12,13) |
InChIキー |
OVIZBSKPGYSCOE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=NC(=C1)S(=O)(=O)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


